N-Methylphenylnitrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylphenylnitrone is an organic compound with the molecular formula C₈H₉NO and a molecular weight of 135.1632 g/mol . It is also known by several other names, including Nitrone, N-methyl-α-phenyl-, α-Phenyl-N-methylnitrone, and N-Benzylidenemethylamine N-oxide . This compound is typically a colorless or pale yellow solid that is soluble in various organic solvents such as ethanol and dimethylformamide .
Mechanism of Action
Target of Action
The primary target of N-methyl-1-phenylmethanimine oxide is the electrophilic nitrone . The compound interacts with this target through a process known as [3 + 2] cycloaddition (32CA) reactions .
Mode of Action
N-methyl-1-phenylmethanimine oxide, being a zwitter-ionic compound, participates in zw-type 32CA reactions . This process involves suitable electrophilic-nucleophilic interactions that overcome a high energy barrier . The global electronic flux from the strong nucleophilic bicyclopropylidene to the electrophilic nitrone is a key part of this interaction .
Biochemical Pathways
The compound affects the [3 + 2] cycloaddition (32CA) reactions pathway . This pathway is crucial for the synthesis of 5-membered heterocycles , which play a vital role in the synthesis of biological molecules .
Result of Action
The result of the compound’s action is the formation of cycloadducts . Notably, no new covalent bonds are generated at the transition states (TSs), and the mechanism is one-step and kinetically controlled with low asynchronicity in bond formation .
Action Environment
The environment can influence the action, efficacy, and stability of N-methyl-1-phenylmethanimine oxide. For instance, the Gibbs free energy of the 32CA reaction in the gas phase is -9.88 and -15.01 kcal.mol-1 for exo and endo path, respectively . This suggests that the compound’s action may be influenced by factors such as temperature and pressure.
Biochemical Analysis
Biochemical Properties
N-methyl-1-phenylmethanimine oxide is known to interact with various enzymes and proteins in biochemical reactions . The nature of these interactions is largely dependent on the zwitter-ionic nature of the compound . This allows it to participate in zw-type 32CA reactions with a high energy barrier that must be surmounted by suitable electrophilic–nucleophilic interactions .
Molecular Mechanism
The molecular mechanism of N-methyl-1-phenylmethanimine oxide involves its participation in [3 + 2] cycloaddition reactions . The mechanism is one-step and kinetically controlled with low asynchronicity in bond formation . No new covalent bonds are generated at the transition states .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylphenylnitrone can be synthesized through the reaction of methanamine with benzaldehyde in the presence of an oxidizing agent . The reaction typically involves the following steps:
Formation of Schiff Base: Methanamine reacts with benzaldehyde to form a Schiff base (N-benzylidenemethanamine).
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methylphenylnitrone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different oxidation products.
Reduction: It can be reduced back to the corresponding amine.
Substitution: It can undergo substitution reactions where the phenylmethylene group is replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Various electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different nitrone derivatives, while reduction can regenerate the original amine .
Scientific Research Applications
N-Methylphenylnitrone has several scientific research applications:
Comparison with Similar Compounds
N-Methylphenylnitrone can be compared with other similar compounds such as:
N-Methyl-α-phenylnitrone: Similar structure but different reactivity and applications.
N-Benzylidenemethylamine N-oxide: Another nitrone derivative with distinct properties.
N-Methyl-C-phenylnitrone: Similar compound with variations in chemical behavior.
Properties
IUPAC Name |
N-methyl-1-phenylmethanimine oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-9(10)7-8-5-3-2-4-6-8/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVBBQCAQAJLKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1=CC=CC=C1)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: The research paper mentions a [3+2] cycloaddition reaction involving N-methyl-1-phenylmethanimine oxide and bicyclopropylidene. What is the significance of understanding this reaction mechanism?
A1: Understanding the mechanism of the [3+2] cycloaddition reaction between N-methyl-1-phenylmethanimine oxide and bicyclopropylidene is crucial for several reasons []:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.